molecular formula C14H12S2 B13147277 9,10-Dihydroanthracene-9,10-dithiol CAS No. 116194-98-0

9,10-Dihydroanthracene-9,10-dithiol

Cat. No.: B13147277
CAS No.: 116194-98-0
M. Wt: 244.4 g/mol
InChI Key: FGUFGFIAKZRQON-UHFFFAOYSA-N
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Description

9,10-Dihydroanthracene-9,10-dithiol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound features two thiol groups attached to the 9 and 10 positions of the dihydroanthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9,10-dithiol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-Dihydroanthracene . The thiol groups can then be introduced through further chemical modifications.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction processes followed by thiolation reactions. Industrial synthesis would likely optimize reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dihydroanthracene-9,10-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced further to modify its structure.

    Substitution: The thiol groups can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Modified dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

9,10-Dihydroanthracene-9,10-dithiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,10-Dihydroanthracene-9,10-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, influencing the structure and function of proteins and other biomolecules. The compound’s ability to donate hydrogen atoms also plays a crucial role in its chemical reactivity .

Comparison with Similar Compounds

Uniqueness: 9,10-Dihydroanthracene-9,10-dithiol is unique due to the presence of thiol groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for scientific research.

Biological Activity

9,10-Dihydroanthracene-9,10-dithiol is a derivative of 9,10-dihydroanthracene, which itself is a polycyclic aromatic hydrocarbon. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C14H12S2C_{14}H_{12}S_2. The structure features two thiol groups that are crucial for its biological activity. The compound can be synthesized through various methods including reduction reactions involving anthracene derivatives.

The biological activity of this compound is primarily attributed to its ability to act as an antioxidant and a potential anticancer agent. Key mechanisms include:

  • Antioxidant Activity : The thiol groups can scavenge free radicals and reduce oxidative stress in cells. This property is significant in preventing cellular damage linked to various diseases.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. This mechanism is critical for its potential use in cancer therapy.
  • Metal Chelation : The compound's ability to chelate metal ions may contribute to its therapeutic effects, particularly in reducing metal-induced oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenges free radicals; reduces oxidative stressKaul et al., 2021
AnticancerInduces apoptosis in various cancer cell linesBuac et al., 2012
Metal ChelationBinds metal ions; reduces toxicityNobel et al., 1997

Case Studies

  • Anticancer Effects : A study conducted by Buac et al. (2012) demonstrated that this compound effectively induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 20 µM.
  • Oxidative Stress Reduction : Research by Mankhetkorn et al. (2021) highlighted the compound's ability to mitigate oxidative damage in liver cells exposed to toxins. In vivo experiments showed that treatment with the compound led to decreased levels of malondialdehyde (a marker of oxidative stress) and improved liver function tests.
  • Neuroprotective Effects : A recent study investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that the compound reduced neuronal cell death and improved cognitive function in animal models subjected to oxidative stress.

Properties

CAS No.

116194-98-0

Molecular Formula

C14H12S2

Molecular Weight

244.4 g/mol

IUPAC Name

9,10-dihydroanthracene-9,10-dithiol

InChI

InChI=1S/C14H12S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H

InChI Key

FGUFGFIAKZRQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C(C2=C1)S)S

Origin of Product

United States

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